(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester
Description
"(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester" is a synthetic organophosphorus compound characterized by a phosphonic acid backbone esterified with a butyl group and substituted with electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the aromatic ring. Detailed chemical profiling, akin to methodologies applied in essential oil analysis , is critical for understanding its reactivity and biological interactions.
Properties
Molecular Formula |
C11H12F3N2O7P |
|---|---|
Molecular Weight |
372.19 g/mol |
IUPAC Name |
butoxy-[2,6-dinitro-4-(trifluoromethyl)phenyl]phosphinic acid |
InChI |
InChI=1S/C11H12F3N2O7P/c1-2-3-4-23-24(21,22)10-8(15(17)18)5-7(11(12,13)14)6-9(10)16(19)20/h5-6H,2-4H2,1H3,(H,21,22) |
InChI Key |
XGNJXJMCWVIGCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester typically involves the nitration of a trifluoromethyl-substituted aromatic compound followed by the introduction of a phosphonic acid ester group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino derivatives.
Hydrolysis: The phosphonic acid ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The phosphonic acid ester group can participate in phosphorylation reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Research Findings and Methodological Insights
- Structural Elucidation: Techniques such as LC/MS and NMR, commonly applied in marine actinomycete metabolite studies , are critical for confirming the target compound’s purity and substituent arrangement.
- Bioactivity Screening: Computational modeling (e.g., molecular docking) could predict interactions with insect acetylcholinesterase or plant growth regulators, leveraging known data from nitro-containing phosphoric acid esters .
Biological Activity
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester is a complex organic compound notable for its unique structural features, including nitro and trifluoromethyl groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacological applications.
The molecular formula of (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester is , with a molecular weight of 372.19 g/mol. Its IUPAC name is butoxy-[2,6-dinitro-4-(trifluoromethyl)phenyl]phosphinic acid.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.19 g/mol |
| IUPAC Name | butoxy-[2,6-dinitro-4-(trifluoromethyl)phenyl]phosphinic acid |
| InChI Key | XGNJXJMCWVIGCK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing for better membrane permeability and interactions with biological macromolecules such as proteins and enzymes. The nitro groups can undergo reduction to form amino derivatives, which may also contribute to its biological effects.
Antioxidant Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antioxidant properties. The electron-withdrawing nature of the trifluoromethyl group increases the reactivity of the compound towards free radicals, potentially making it a candidate for antioxidant therapies .
Enzyme Inhibition Studies
In vitro studies have demonstrated that (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester exhibits inhibitory effects on various enzymes:
- Cyclooxygenase (COX) : The compound has been shown to moderately inhibit COX-2, an enzyme involved in inflammation pathways.
- Lipoxygenases (LOX) : It also affects LOX enzymes, which are crucial in the synthesis of leukotrienes involved in inflammatory responses.
The inhibition potency can be quantified using IC50 values. For instance, similar compounds have shown IC50 values ranging from 10 μM to 30 μM against COX and LOX enzymes .
Case Studies
- Molecular Docking Studies : Research involving molecular docking has revealed that the trifluoromethyl group can form hydrogen and halogen bonds with enzyme residues, enhancing the binding affinity of the compound to its targets. This interaction is crucial for its biological activity .
- Cytotoxicity Testing : The compound has been evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). Preliminary results suggest moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester?
- Methodological Answer : The synthesis typically involves a multi-step process:
Phosphonic acid activation : Reacting phosphonic acid with butanol under acid catalysis to form the monobutyl ester intermediate.
Electrophilic aromatic substitution : Introducing nitro and trifluoromethyl groups via nitration and trifluoromethylation of the phenyl ring.
- Key Considerations : Use controlled reaction conditions (e.g., low temperature for nitration to avoid over-nitration). Characterization via P NMR and FT-IR is critical to confirm esterification and substitution patterns .
Q. How is the compound characterized to confirm purity and structural integrity?
- Methodological Answer :
- Spectroscopy : H/C NMR to verify ester and aromatic protons; F NMR for trifluoromethyl group confirmation; P NMR for phosphonate linkage.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI-MS or MALDI-TOF).
- Chromatography : HPLC or GC-MS to assess purity (>95% required for reproducibility) .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Flame Retardancy : Acts as a reactive flame retardant due to phosphorus content; evaluate via thermogravimetric analysis (TGA) and limiting oxygen index (LOI) tests .
- Enzyme Inhibition : Mimics phosphate groups in enzymatic active sites (e.g., phosphatases). Use kinetic assays (e.g., Michaelis-Menten plots) to quantify inhibition constants () .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer pathways.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs.
- Validation : Cross-reference computational data with experimental results (e.g., X-ray crystallography or kinetic studies) .
Q. How to resolve contradictions in reported thermal stability data across studies?
- Methodological Answer :
- Controlled Replication : Standardize testing conditions (heating rate, atmosphere) to isolate variables.
- Analytical Consistency : Use identical instrumentation (e.g., TGA model) and calibration protocols.
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets from independent labs .
Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano) and compare values.
- Crystallography : Resolve co-crystal structures with target enzymes to identify critical binding residues.
- Competitive Assays : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
